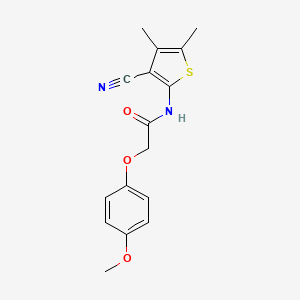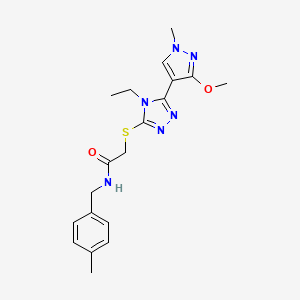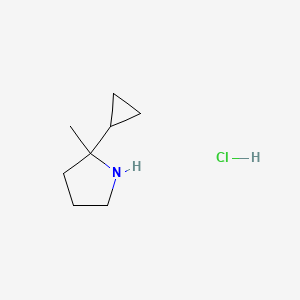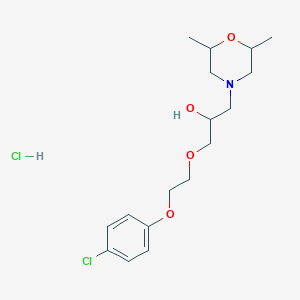
1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step reactions, including nucleophilic and electrophilic substitutions, as well as oxidation processes. For instance, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized through such a two-step substitution followed by oxidation and characterized using various spectroscopic techniques . Similarly, heterocyclic ureas were prepared by reacting corresponding amino precursors with isocyanates, showcasing the versatility of isocyanate chemistry in the synthesis of urea derivatives . The synthesis of 1,3-disubstituted ureas containing polycyclic fragments also demonstrates the use of isocyanates, where reactions with various amines yielded products with potential biological activity .
Molecular Structure Analysis
The molecular structures of urea derivatives have been extensively studied using spectroscopic methods and X-ray crystallography. For example, heterocyclic ureas were found to form intramolecular hydrogen bonds in the solid state, and their folded structures were confirmed by 1H NMR studies in solution . The crystal structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea revealed intermolecular hydrogen bonding interactions that stabilize the crystal structure . Additionally, the molecular structure of 1-cyclopentyl-3-(3-hydroxyphenyl)urea was optimized using density functional theory (DFT) and found to be consistent with the single-crystal X-ray diffraction data .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including complexation and unfolding to form hydrogen-bonded complexes. For instance, heterocyclic ureas were shown to unfold and dimerize at high concentrations, forming robust hydrogen-bonded complexes . The reaction of urea with cyclohexane-1,2-dione in an acid medium led to the formation of compounds with ten-membered rings, which are of interest in colorimetric procedures for urea determination . These studies highlight the reactivity of urea derivatives and their potential applications in analytical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structures. The presence of intramolecular hydrogen bonds and the ability to form intermolecular complexes significantly influence their behavior in solution and the solid state . The spectroscopic characterization of these compounds provides insights into their conformational preferences and the presence of multiple conformations at the urea unit . The DFT studies and frontier molecular orbital calculations also contribute to understanding the electronic properties and reactivity of these molecules .
科学的研究の応用
Urease Inhibitors and Medical Applications
"1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea" could be related to the study of urease inhibitors, which have significant implications in medical treatments for gastric and urinary tract infections. Urease is an enzyme that catalyzes the hydrolysis of urea, contributing to infections caused by Helicobacter pylori in the gastric tract and by Proteus and related species in the urinary tract. Research into urease inhibitors, such as hydroxamic acids, phosphoramidates, urea derivatives, quinones, and heterocyclic compounds, has been intensive, driven by the need to treat these infections effectively. Currently, acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, despite its severe side effects. This highlights the ongoing search for more effective and safer urease inhibitors, potentially including "this compound" or its derivatives (Kosikowska & Berlicki, 2011).
Biosensors and Detection Technologies
In biosensor technology, understanding and manipulating compounds like "this compound" is crucial for developing advanced sensors. Urea biosensors, which detect and quantify urea concentrations, are vital in diagnosing various critical diseases related to nitrogen metabolism, such as renal failure and hepatic failure. These biosensors utilize enzyme urease as a bioreceptor element, incorporating materials like nanoparticles and conducting polymers for enzyme immobilization. Such advancements offer a comprehensive understanding of urea biosensors, emphasizing their importance across multiple fields, including medical diagnostics and environmental monitoring (Botewad et al., 2021).
Environmental and Technological Applications
"this compound" might also find applications in environmental and technological fields, such as in the synthesis of organic carbonates from alcoholysis of urea. Organic carbonates are green compounds with diverse applications, including in the production of monomers, polymers, surfactants, plasticizers, and fuel additives. The method of synthesizing organic carbonates through the alcoholysis of urea presents a sustainable and environmentally friendly approach, leveraging urea's availability and favorable reaction conditions. This area of research addresses the need for non-phosgene methods to produce organic carbonates, highlighting the potential of urea-based processes in industrial applications (Shukla & Srivastava, 2017).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-6-7-13(8-11(10)2)17-15(19)16-12-4-3-5-14(18)9-12/h6-8,12,14,18H,3-5,9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFCPHCFXMUHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)



![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)
![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)
